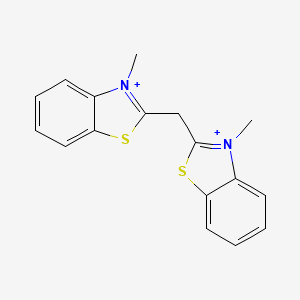
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant role in the production of polyurethane products. It is also referred to as isophorone diisocyanate, a cycloaliphatic diisocyanate with a molecular formula of C₁₂H₁₈N₂O₂ and a molecular weight of 222.28 g/mol . This compound is primarily used as a curing agent in the preparation of high-performance coatings, adhesives, sealants, and elastomers .
Métodos De Preparación
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the phosgenation of isophorone diamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired diisocyanate. Industrial production methods often involve the use of phosgene gas in a solvent medium, followed by purification steps to obtain the final product .
Análisis De Reacciones Químicas
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Polymerization: It is used in the production of polyurethane resins and elastomers.
Substitution Reactions: It can react with water to form polyureas.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed from these reactions are polyurethanes, polyureas, and other polymeric materials .
Aplicaciones Científicas De Investigación
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polyurethane resins and elastomers.
Biology: It is utilized in the preparation of medical devices and sports equipment.
Medicine: It is involved in the development of drug delivery systems and biocompatible materials.
Mecanismo De Acción
The mechanism of action of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the formation of -NCO linkages with hydroxyl or amine groups. This reaction leads to the formation of urethane or urea linkages, respectively. The molecular targets include hydroxyl-bearing compounds, and the pathways involved are primarily addition and polymerization reactions .
Comparación Con Compuestos Similares
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties. Similar compounds include:
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Methylenediphenyl diisocyanate: Used in the production of rigid foams and elastomers.
These compounds differ in their chemical structure and specific applications, with 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane being particularly valued for its UV resistance and mechanical strength .
Propiedades
Número CAS |
58675-12-0 |
|---|---|
Fórmula molecular |
C18H28N2O4 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
Clave InChI |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Números CAS relacionados |
58675-12-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
![2-{(E)-[(3-Aminophenyl)(anilino)methylidene]amino}benzoic acid](/img/structure/B14620316.png)
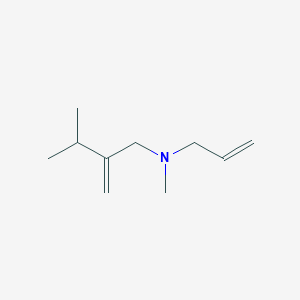
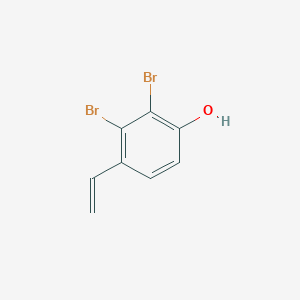
![4-Methoxy-6-oxo-2H-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14620336.png)
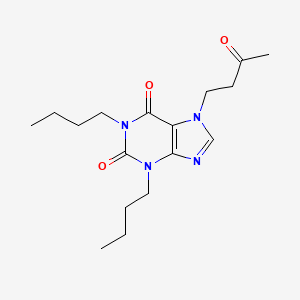
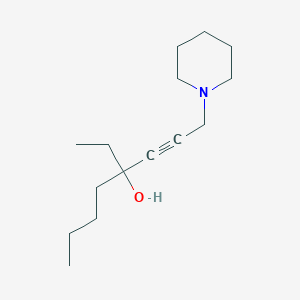
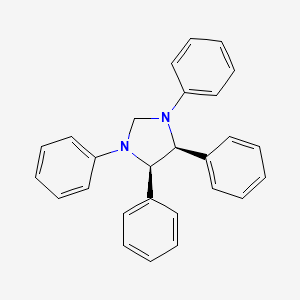
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)
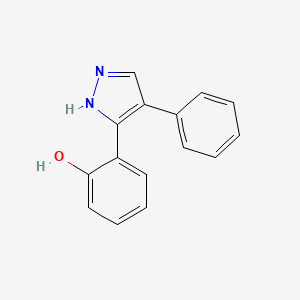
![1-Ethyl-N-(4-ethylphenyl)-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14620376.png)

